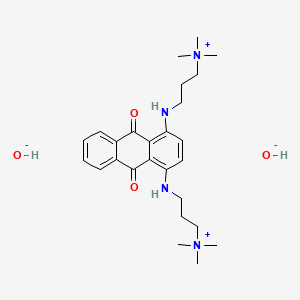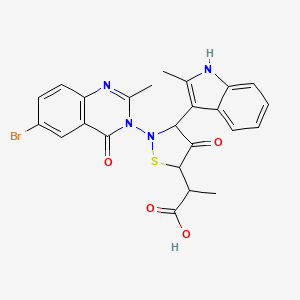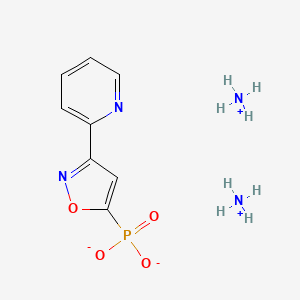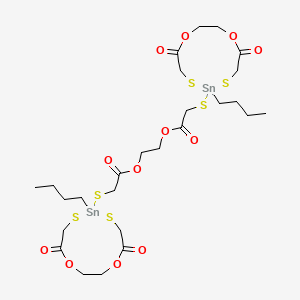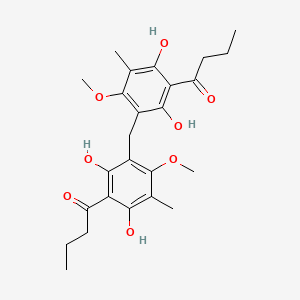
Methylenebis(aspidinol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylenebis(aspidinol) is a synthetic compound derived from aspidinol, a natural product extracted from the rhizomes of the fern Dryopteris fragrans (L.) Schott. Aspidinol and its derivatives have been studied for their potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methylenebis(aspidinol) typically involves the reaction of aspidinol with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming a methylene bridge between two aspidinol molecules. The reaction conditions often include the use of ethanol as a solvent and acetic acid as a catalyst, with the reaction mixture being refluxed for several hours .
Industrial Production Methods: Industrial production of methylenebis(aspidinol) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Methylenebis(aspidinol) undergoes various chemical reactions, including:
Oxidation: Methylenebis(aspidinol) can be oxidized to form quinone derivatives, which are known for their biological activity.
Reduction: Reduction reactions can convert methylenebis(aspidinol) to its corresponding alcohol derivatives.
Substitution: Methylenebis(aspidinol) can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydroxide) are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or hydroxylated derivatives.
科学的研究の応用
Methylenebis(aspidinol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Methylenebis(aspidinol) is used in the development of antimicrobial coatings and materials.
作用機序
The antibacterial activity of methylenebis(aspidinol) is primarily due to its ability to inhibit the formation of ribosomes in bacterial cells, thereby preventing protein synthesis . Additionally, it interferes with amino acid synthesis and reduces the production of virulence factors, contributing to its bactericidal effects . The compound’s ability to permeate cellular membranes allows it to target intracellular bacteria effectively.
類似化合物との比較
Aspidinol: A natural product with antibacterial properties.
Aspidin BB: Known for its strong antibacterial activity against Propionibacterium acnes.
Flavaspidin: Another phloroglucinol derivative with potential medicinal applications.
特性
CAS番号 |
5377-72-0 |
|---|---|
分子式 |
C25H32O8 |
分子量 |
460.5 g/mol |
IUPAC名 |
1-[3-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]butan-1-one |
InChI |
InChI=1S/C25H32O8/c1-7-9-16(26)18-20(28)12(3)24(32-5)14(22(18)30)11-15-23(31)19(17(27)10-8-2)21(29)13(4)25(15)33-6/h28-31H,7-11H2,1-6H3 |
InChIキー |
KSPJWSCWSGSJRH-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)C)OC)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


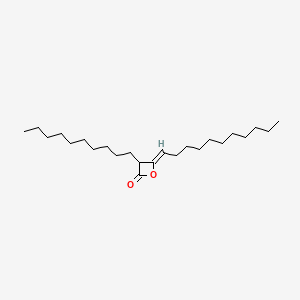
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12705974.png)

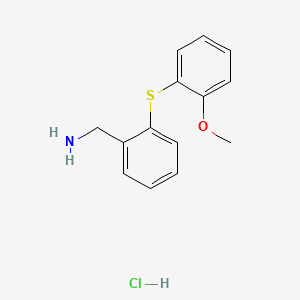
![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)
